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Compound of Interest

Compound Name: N-Boc-N-methyl-D-Valaldehyde

Introduction

In the landscape of modern therapeutics, targeted drug delivery systems, particularly Antibody-
Drug Conjugates (ADCSs), represent a paradigm of precision medicine. The efficacy and safety
of these complex biomolecules are critically dependent on the linker that connects the targeting
antibody to the cytotoxic payload. N-Boc-N-methyl-D-Valaldehyde is a specialized synthetic
building block designed for the construction of advanced linkers. The incorporation of an N-
methylated D-amino acid offers significant advantages, including enhanced resistance to
enzymatic degradation, which improves the linker's stability in systemic circulation. The
terminal aldehyde group provides a chemoselective handle for covalent conjugation to drug
payloads, enabling the creation of well-defined and stable ADCs.

Physicochemical Properties

N-Boc-N-methyl-D-Valaldehyde is a chiral molecule typically synthesized from its
corresponding carboxylic acid precursor, N-Boc-N-methyl-D-valine. Its key properties are

summarized below.
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Property

Value Sourcel/Note

tert-butyl (R)-1-((R)-1-formyl-2-

Chemical Name methylpropyl) IUPAC
(methyl)carbamate
Molecular Formula C12H23NO3 Calculated
Molecular Weight 229.32 g/mol Calculated
Appearance Expected to be a solid or oil Inferred
- Soluble in common organic
Solubility Inferred

solvents (DCM, THF, DMF)

Precursor CAS

45170-31-8 (for L-form acid)

Precursor MW

231.29 g/mol (for acid)

Core Applications in Targeted Drug Delivery

The primary application of N-Boc-N-methyl-D-Valaldehyde is as a versatile intermediate in the

synthesis of sophisticated linkers for ADCs. Its unique structural features serve distinct

purposes:

e Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine,

allowing for selective reactions at the C-terminal aldehyde.[1] It is readily removed under

acidic conditions (e.g., with trifluoroacetic acid, TFA), enabling further elongation of the

peptide chain from the N-terminus.[2][3]

¢ N-Methyl Group: N-methylation of the peptide backbone is a key strategy to enhance the

pharmacokinetic properties of peptides. It provides steric hindrance that significantly

increases resistance to degradation by proteases, thereby improving the in-vivo stability and

half-life of the ADC linker.

o D-Valine Residue: The D-configuration of the amino acid further contributes to proteolytic

stability. When incorporated into a larger peptide linker, such as the commonly used Val-Cit

(valine-citrulline) sequence, it can serve as a recognition site for specific lysosomal
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proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][5] This allows

for selective cleavage of the linker and release of the payload within the target cancer cell.

o Aldehyde Functionality: The aldehyde group is a powerful tool for bioconjugation. It is not

naturally present in proteins, which allows for highly specific (chemoselective) ligation

reactions with payloads functionalized with compatible groups, such as hydrazides or

aminooxy moieties, to form stable hydrazone or oxime bonds, respectively.[6][7][8]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis and application

of N-Boc-N-methyl-D-Valaldehyde in the construction of a linker-payload conjugate for

targeted drug delivery.

Protocol 1: Synthesis of N-Boc-N-methyl-D-Valaldehyde from N-Boc-N-methyl-D-Valine

This two-step protocol is based on the well-established Weinreb amide chemistry, which allows

for the controlled synthesis of aldehydes from carboxylic acids without over-reduction to the

corresponding alcohol.[9][10]

Step 1A: Formation of the N-Boc-N-methyl-D-Valine Weinreb Amide

o Objective: To convert the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide),

which is an ideal precursor for aldehyde synthesis.[11]

Reagent/Material

Amount (for 10 mmol scale)

N-Boc-N-methyl-D-Valine

2.31 g (10 mmol)

N,O-Dimethylhydroxylamine HCI

1.07 g (11 mmol)

HBTU (Coupling Reagent)

4.17 g (11 mmol)

Diisopropylethylamine (DIPEA)

5.2 mL (30 mmol)

Anhydrous Dichloromethane (DCM) 100 mL
Procedure:
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» Dissolve N-Boc-N-methyl-D-Valine (10 mmol) in anhydrous DCM (100 mL) in a round-bottom
flask under an inert atmosphere (N2 or Argon).

e Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and HBTU (11 mmol) to the
solution.

» Cool the mixture to 0 °C in an ice bath.

o Slowly add DIPEA (30 mmol) dropwise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 4-6 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, wash the reaction mixture sequentially with 1M HCI (2 x 50 mL), saturated
NaHCOS3 solution (2 x 50 mL), and brine (1 x 50 mL).

» Dry the organic layer over anhydrous Na2S0O4, filter, and concentrate under reduced
pressure to yield the crude Weinreb amide.

 Purify the product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to
obtain the pure N-Boc-N-methyl-D-Valine Weinreb amide.

Step 1B: Reduction of the Weinreb Amide to N-Boc-N-methyl-D-Valaldehyde

o Objective: To selectively reduce the Weinreb amide to the corresponding aldehyde using a
mild hydride source.[10][12]

Reagent/Material Amount (for 8 mmol scale)
Weinreb Amide from Step 1A ~2.19 g (8 mmol)
Lithium Aluminum Hydride (LiAIH4) 0.33 g (8.8 mmol)
Anhydrous Tetrahydrofuran (THF) 80 mL
1M Potassium Hydrogen Sulfate (KHSO4) For quenching
Procedure:
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o Dissolve the purified Weinreb amide (8 mmol) in anhydrous THF (80 mL) under an inert
atmosphere and cool to 0 °C.

o Carefully add LiAIH4 (8.8 mmol) portion-wise to the stirred solution, maintaining the
temperature at O °C.

 Stir the reaction at 0 °C for 30-60 minutes.
¢ Monitor the reaction by TLC. The reaction is typically rapid.

o Once the starting material is consumed, cautiously quench the reaction by the slow,
dropwise addition of 1M KHSO4 solution until gas evolution ceases.

o Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na2S0O4, and concentrate
under reduced pressure.

o The resulting N-Boc-N-methyl-D-Valaldehyde is often used in the next step without further
purification.

Protocol 2: Conjugation to a Payload via Oxime Ligation

This protocol describes the conjugation of the synthesized aldehyde to a payload that has been
pre-functionalized with an aminooxy group. Oxime bonds are known for their high stability,
making them suitable for ADC applications.[8]

Reagent/Material Amount (for 1 mmol scale)
N-Boc-N-methyl-D-Valaldehyde 229 mg (1 mmol)
Aminooxy-functionalized Payload 1.1 mmol
Anhydrous Pyridine 0.1 mL
Anhydrous Methanol or Ethanol 10 mL

Procedure:
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e Dissolve N-Boc-N-methyl-D-Valaldehyde (1 mmol) in anhydrous methanol (10 mL).
e Add the aminooxy-functionalized payload (1.1 mmol) to the solution.

e Add a catalytic amount of anhydrous pyridine or aniline to accelerate the reaction.
 Stir the mixture at room temperature for 12-24 hours.

e Monitor the formation of the oxime conjugate by HPLC-MS.

e Upon completion, remove the solvent under reduced pressure.

 Purify the resulting N-Boc-N-methyl-D-Val-Oxime-Payload conjugate by preparative HPLC to
obtain the final product.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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